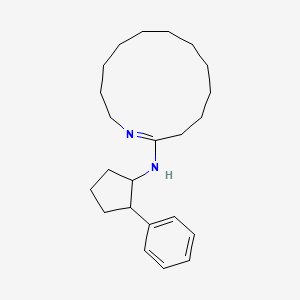
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentyl and phenyl derivatives, which are subjected to cyclization reactions in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Wissenschaftliche Forschungsanwendungen
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies of cellular signaling pathways, particularly those involving adenylyl cyclase and cyclic AMP (cAMP) signaling.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating neurotransmitter release and its effects on pain sensitization during opioid withdrawal.
Industry: It is used in the development of pharmaceuticals and as a tool in drug discovery and development .
Wirkmechanismus
The primary mechanism of action of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine involves the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting this enzyme, the compound reduces the levels of cAMP within cells, thereby modulating various cellular processes. This inhibition affects pathways involved in neurotransmitter release, inflammation, and pain sensitization .
Vergleich Mit ähnlichen Verbindungen
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine can be compared with other adenylyl cyclase inhibitors such as SQ22,536 and 2’,5’-dideoxyadenosine. While these compounds share a similar mechanism of action, this compound is unique in its specific structural features and its ability to inhibit certain isoforms of adenylyl cyclase more effectively. This uniqueness makes it a valuable tool in research focused on specific signaling pathways .
Conclusion
This compound is a compound of significant interest in scientific research due to its role as an adenylyl cyclase inhibitor. Its diverse applications in chemistry, biology, medicine, and industry, along with its unique mechanism of action, make it a valuable tool for researchers. The compound’s ability to modulate cellular signaling pathways highlights its potential for therapeutic applications and further research.
Eigenschaften
Molekularformel |
C23H36N2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine |
InChI |
InChI=1S/C23H36N2/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25) |
InChI-Schlüssel |
RTRIXVOSRYRSBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3 |
Synonyme |
MDL 12330A MDL-12,330A MDL-12330A MDL12330A N-(cis-2-phenylcyclopentyl)azacyclotridecan-2-imine.HCl RMI 12330 A RMI 12330A RMI 12330A, hydrochloride, (cis)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















